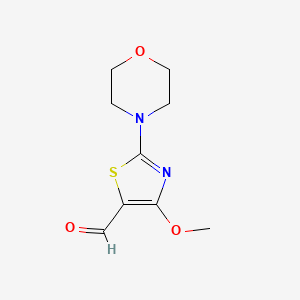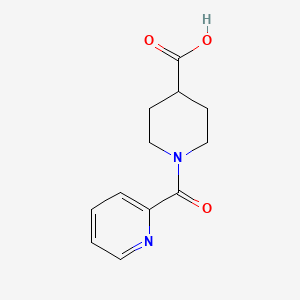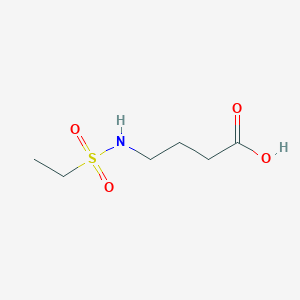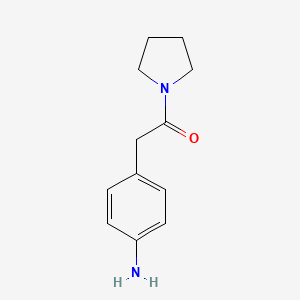
4-甲氧基-2-吗啉-4-基噻唑-5-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde (MMTC) is a heterocyclic compound that is of particular interest to the scientific community. It is a versatile compound that is used in many different fields, due to its unique properties. MMTC is used in the synthesis of a variety of compounds, as well as in the study of its biochemical and physiological effects.
科学研究应用
光物理性质和计算分析
4-甲氧基-2-吗啉-4-基噻唑-5-甲醛用于合成新型荧光基团推-拉式化合物,其特点是其光物理性质。这些化合物展示了独特的吸收和发射性质,受溶剂极性和粘度的影响。计算方法如密度泛函理论(DFT)和时间相关密度泛函理论(TD-DFT)被用来理解它们的分子和电子参数 (Sekar et al., 2014)。
抗菌和抗结核活性
这种化合物在合成显示显著抗菌和抗结核活性的各种衍生物中发挥作用。通过结构分析和光谱数据确定这些活性,突显了其在开发新型抗菌剂方面的潜力 (Başoğlu等,2012)。
晶体结构和稳定性分析
研究了这种化合物的衍生物的晶体结构,以了解其稳定性和分子相互作用。这些研究涉及检查氢键和其他分子相互作用,有助于理解其结构稳定性和潜在应用 (Yusof & Yamin,2005)。
合成用于生物应用的新化合物
研究包括使用4-甲氧基-2-吗啉-4-基噻唑-5-甲醛合成新型化合物,用于潜在的生物应用。这些化合物被测试其各种生物活性,包括抗真菌、抗肿瘤和抗菌性能,表明其在药物化学中的重要性 (Khalifa et al., 2017)。
作用机制
Target of Action
Similar compounds have been found to interact with proteins such as serine/threonine-protein kinase and non-receptor protein-tyrosine kinase , which play essential roles in cell cycle regulation and cell migration, respectively.
Mode of Action
Based on the targets of similar compounds, it may interact with its targets, leading to changes in cell cycle regulation or cell migration .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell cycle regulation and cell migration .
Result of Action
Similar compounds have been found to have effects on cell cycle regulation and cell migration .
生化分析
Biochemical Properties
4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on enzymes, leading to changes in their conformation and activity .
Cellular Effects
The effects of 4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they regulate. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be reversible or irreversible depending on the duration and concentration of exposure .
Dosage Effects in Animal Models
The effects of 4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects are often observed, where a certain concentration is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can lead to cellular damage and dysfunction, highlighting the importance of dose optimization in experimental settings .
Metabolic Pathways
4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may inhibit or activate key enzymes in glycolysis or the citric acid cycle, thereby affecting the overall metabolic state of the cell. These interactions can lead to changes in the levels of metabolites, which in turn influence cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde within cells and tissues are critical for its biological activity. This compound may be transported by specific transporters or binding proteins, which facilitate its uptake and distribution to target sites. Its localization within cells can affect its activity, as it may accumulate in specific compartments or organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of 4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is an important determinant of its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .
属性
IUPAC Name |
4-methoxy-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-13-8-7(6-12)15-9(10-8)11-2-4-14-5-3-11/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAFACCQZWQYTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=N1)N2CCOCC2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)




![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)







